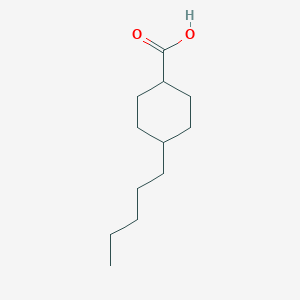

4-Pentylcyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173074. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pentylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h10-11H,2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLAXPQGTRTHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192061, DTXSID501275671 | |

| Record name | Cyclohexanecarboxylic acid, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Pentylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38792-89-1, 38289-29-1 | |

| Record name | 4-Pentylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38792-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentylcyclohexylcarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038792891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38792-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Pentylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Pent-1-yl)cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Pentylcyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTYLCYCLOHEXYLCARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86CWG6K6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Purification of 4-Pentylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established and effective methods for the purification of 4-pentylcyclohexanecarboxylic acid, a key intermediate in the synthesis of various functional materials and active pharmaceutical ingredients. The protocols and data presented herein are designed to assist researchers in achieving high-purity samples of this compound, suitable for a wide range of applications.

Introduction

This compound is a saturated carboxylic acid characterized by a pentyl-substituted cyclohexane ring. Its purity is crucial for subsequent synthetic steps and for ensuring the desired properties and efficacy of the final products. This document details two primary methods for its purification: recrystallization and column chromatography, providing detailed experimental protocols and expected outcomes.

Purification Methodologies

The choice of purification method largely depends on the nature and quantity of the impurities present in the crude material. Recrystallization is often effective for removing minor impurities from a solid sample, while column chromatography is a more powerful technique for separating the desired compound from a complex mixture of byproducts.

Recrystallization

Recrystallization is a technique that relies on the differential solubility of the compound and its impurities in a given solvent or solvent mixture at different temperatures. For this compound, a mixed solvent system of methanol and water has been shown to be effective for obtaining high-purity crystals.

Experimental Protocol: Recrystallization of this compound

-

Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol. Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Addition of Anti-Solvent: While the methanol solution is still hot, slowly add deionized water dropwise with continuous stirring until the solution becomes slightly turbid. The water acts as an anti-solvent, reducing the solubility of the carboxylic acid.

-

Re-dissolution: Add a few drops of hot methanol to the turbid solution until it becomes clear again.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold methanol/water mixture to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For non-polar carboxylic acids like this compound, normal-phase chromatography using silica gel is a common approach.

Experimental Protocol: Column Chromatography of this compound

-

Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Pack a chromatography column with the slurry, ensuring there are no air bubbles.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with the chosen solvent system. A gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane) can be used to effectively separate the desired compound from impurities. To prevent tailing of the acidic compound, it is often beneficial to add a small percentage (0.1-1%) of acetic acid or formic acid to the eluent.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

-

Drying: Dry the purified product under high vacuum to remove any remaining solvent.

Data Presentation

The following table summarizes the expected quantitative data for the purification of this compound using the described methods. These values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

| Purification Method | Key Parameters | Typical Values |

| Recrystallization | Solvent System | Methanol/Water |

| Solvent Ratio (approx.) | 3:1 to 5:1 (Methanol:Water) | |

| Initial Purity | 90-95% | |

| Final Purity | >99% | |

| Yield | 75-90% | |

| Column Chromatography | Stationary Phase | Silica Gel |

| Eluent System | Hexane/Ethyl Acetate with 0.5% Acetic Acid | |

| Eluent Gradient | 10% to 30% Ethyl Acetate in Hexane | |

| Initial Purity | 70-90% | |

| Final Purity | >98% | |

| Yield | 60-80% |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for choosing a purification method.

Caption: General experimental workflow for the purification of this compound.

Caption: Decision tree for selecting a purification method based on initial sample purity.

Conclusion

The purification of this compound to a high degree of purity is readily achievable through standard laboratory techniques. Recrystallization from a methanol/water solvent system offers a straightforward and efficient method for removing minor impurities. For more complex mixtures, column chromatography on silica gel provides a robust separation strategy. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers and professionals in the field, enabling the consistent production of high-quality this compound for a variety of scientific and industrial applications.

An In-depth Technical Guide on trans-4-Pentylcyclohexanecarboxylic Acid

CAS Number: 38289-29-1

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-4-pentylcyclohexanecarboxylic acid (CAS 38289-29-1), a saturated cyclic carboxylic acid. The document details its physicochemical properties, spectroscopic data, and a representative experimental protocol for its synthesis via catalytic hydrogenation. While direct biological data for this specific compound is limited in publicly accessible literature, this guide explores the well-established anti-inflammatory mechanisms of structurally related carboxylic acids, proposing a potential mechanism of action involving the cyclooxygenase (COX) and NF-κB signaling pathways. This paper aims to serve as a foundational resource for researchers and professionals in drug development and materials science.

Introduction

trans-4-Pentylcyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a pentyl group and a carboxylic acid functional group in a trans configuration. Its unique structure, combining a lipophilic alkyl chain and a polar carboxylic acid moiety on a rigid cyclic backbone, makes it a compound of interest in various fields. It is recognized as an important intermediate in the synthesis of liquid crystal materials, agrochemicals, and potentially as a building block in the development of novel pharmaceutical agents.[1][2][3] This guide synthesizes available technical data to provide a detailed resource for laboratory and development applications.

Physicochemical and Spectroscopic Data

The physical and chemical properties of trans-4-pentylcyclohexanecarboxylic acid are summarized below. Data has been aggregated from multiple chemical suppliers and databases.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [4][5] |

| Molecular Weight | 198.30 g/mol | [4][6] |

| Appearance | White to off-white solid, powder, or crystal | [7] |

| Melting Point | 51-57 °C | [4][8][9] |

| Boiling Point | 295.63 - 304.6 °C (estimated) | [3][10] |

| Density | 0.959 - 0.963 g/cm³ (estimated) | [3][11] |

| Flash Point | 110 - 113 °C (closed cup) | [3][4] |

| pKa | 4.94 ± 0.10 (Predicted) | [10] |

| Refractive Index | 1.466 - 1.472 (estimated) | [3][11] |

| Solubility | Soluble in methanol | [10][11] |

Spectroscopic Profile

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the carboxylic acid proton (–COOH) at a downfield chemical shift, typically between 10-13 ppm.[12] The protons on the cyclohexane ring and the pentyl chain will appear in the upfield region (approx. 0.8-2.5 ppm). The proton on the carbon bearing the carboxyl group (CH-COOH) would likely appear as a multiplet around 2.2-2.5 ppm. The terminal methyl group (–CH₃) of the pentyl chain would be a triplet around 0.9 ppm.[13]

-

¹³C NMR: The carbon spectrum will feature a characteristic peak for the carboxylic acid carbon (C=O) in the range of 165-185 ppm. The carbons of the cyclohexane ring and the pentyl chain will resonate in the 10-55 ppm range.[14]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is characterized by the following key absorptions:

-

A very broad O–H stretching band from the carboxylic acid dimer, typically appearing between 2500-3300 cm⁻¹.[15][16]

-

A strong C=O stretching band for the carbonyl group, expected around 1710 cm⁻¹ for the hydrogen-bonded dimer.[15][16]

-

C–H stretching bands for the alkyl groups will be present just below 3000 cm⁻¹.

-

A C–O stretching band is expected in the 1210-1320 cm⁻¹ region.[15]

2.2.3. Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 198 would be expected. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺).[17] Fragmentation of the pentyl chain would likely result in a series of peaks separated by 14 mass units (–CH₂–).[17]

Experimental Protocols

Synthesis of trans-4-Pentylcyclohexanecarboxylic Acid

A definitive, detailed experimental protocol for the synthesis of trans-4-pentylcyclohexanecarboxylic acid is not available in peer-reviewed literature. However, the synthesis of structurally analogous trans-4-alkylcyclohexanecarboxylic acids is well-documented and is typically achieved through the catalytic hydrogenation of the corresponding 4-alkylbenzoic acid. The following is a representative protocol adapted from established methods for similar compounds.[6][18][19]

Reaction Scheme:

Materials:

-

4-Pentylbenzoic acid

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Hydrogen (H₂) gas

-

High-pressure autoclave reactor

Procedure:

-

Reactor Charging: The high-pressure autoclave is charged with 4-pentylbenzoic acid, the solvent (e.g., a 1:1 mixture of 1,4-dioxane and water), and the 5% Ru/C catalyst. A typical substrate-to-catalyst mass ratio is around 20:1.

-

Inerting: The reactor is sealed and purged several times with an inert gas, such as nitrogen, to remove all oxygen.

-

Pressurization and Heating: The reactor is then pressurized with hydrogen gas to a pressure of approximately 6-7 MPa. The mixture is heated to a temperature of around 150-170 °C with vigorous stirring.[19]

-

Reaction Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. The reaction time can vary from several hours to over 20 hours.

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

-

Product Isolation: The reaction mixture is filtered to remove the solid catalyst. The filtrate is then acidified (e.g., with HCl) to precipitate the carboxylic acid product.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water or petroleum ether/ethyl acetate). The resulting product is a mixture of cis and trans isomers.

-

Isomer Separation/Epimerization (if required): To obtain the pure trans isomer, an epimerization step can be performed. This involves heating the cis/trans mixture with a strong base like potassium hydroxide in a high-boiling solvent, which thermodynamically favors the formation of the more stable trans isomer.[20]

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity of trans-4-pentylcyclohexanecarboxylic acid are scarce. However, the structural motif of a carboxylic acid linked to a lipophilic group is common in many biologically active molecules, most notably Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).[8][11] Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory response.

Hypothetical Mechanism of Action: Anti-Inflammatory Effects

It is plausible that trans-4-pentylcyclohexanecarboxylic acid could exhibit anti-inflammatory properties by targeting the COX pathway, which in turn modulates the activity of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[5][7]

Proposed Signaling Pathway:

Inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1) or lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including COX-2.[4] COX-2 enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

A molecule like trans-4-pentylcyclohexanecarboxylic acid could potentially inhibit COX-2 activity. By blocking prostaglandin synthesis, it would disrupt a positive feedback loop that further enhances NF-κB activity and inflammation.

Conclusion

trans-4-Pentylcyclohexanecarboxylic acid is a versatile chemical intermediate with established applications and potential for future developments. This guide has consolidated its known physicochemical properties and provided a representative synthesis protocol based on established chemical transformations. While its biological profile remains largely unexplored, the structural similarities to known anti-inflammatory agents suggest that investigating its effects on the COX and NF-κB pathways could be a fruitful area for future research in drug discovery. The data and protocols presented herein provide a solid foundation for professionals to build upon in their research and development endeavors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 3. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. mdpi.com [mdpi.com]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. trans-4-Pentylcyclohexanecarboxylic acid(38289-29-1) 1H NMR [m.chemicalbook.com]

- 11. NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. myneni.princeton.edu [myneni.princeton.edu]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 4-Pentylcyclohexanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-pentylcyclohexanecarboxylic acid in various organic solvents. Due to the limited availability of specific quantitative public data for this compound, this guide combines qualitative assessments based on chemical principles with established experimental protocols for solubility determination. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.

Introduction to this compound

This compound is a carboxylic acid derivative of cyclohexane with a pentyl group at the 4-position. Its chemical structure, consisting of a nonpolar cyclohexyl ring and a pentyl chain, along with a polar carboxylic acid group, imparts amphiphilic properties. This structure dictates its solubility in different media, making it generally more soluble in organic solvents than in water. The carboxylic acid group can engage in hydrogen bonding, which influences its solubility in protic solvents.

Solubility of this compound in Organic Solvents

While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, qualitative assessments can be made based on its chemical structure. The principle of "like dissolves like" is a key determinant of its solubility.

Table 1: Qualitative and Illustrative Quantitative Solubility of this compound and Related Compounds in Various Organic Solvents

| Solvent | Solvent Type | Expected Solubility of this compound | Illustrative Quantitative Data for Analogous 4-Alkylcyclohexanecarboxylic Acids (if available) |

| Methanol | Polar Protic | Soluble (qualitative data suggests "almost transparency")[1][2][3] | No specific data found |

| Ethanol | Polar Protic | Soluble | No specific data found |

| Acetone | Polar Aprotic | Soluble | No specific data found |

| Ethyl Acetate | Polar Aprotic | Soluble | No specific data found |

| Dichloromethane | Nonpolar | Soluble | No specific data found |

| Chloroform | Nonpolar | Soluble | No specific data found |

| Toluene | Nonpolar | Sparingly Soluble to Soluble | No specific data found |

| Hexane | Nonpolar | Sparingly Soluble | No specific data found |

Note: The expected solubility is a qualitative prediction based on chemical principles. Actual quantitative solubility can be determined using the experimental protocols outlined in this guide.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound in organic solvents. The most common and reliable method is the shake-flask method, followed by a quantitative analysis technique such as gravimetry or spectroscopy.

3.1. Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5][6][7][8][9]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Screw-capped vials

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Pipettes and other standard laboratory glassware

Procedure:

-

Add an excess amount of solid this compound to a screw-capped vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any remaining undissolved solid, centrifuge the sample at a high speed.

-

Filter the supernatant through a syringe filter that is compatible with the organic solvent.

-

The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical method as described below.

3.2. Quantitative Analysis Methods

3.2.1. Gravimetric Analysis

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.[10][11][12]

Procedure:

-

Accurately pipette a known volume of the saturated filtrate into a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the compound's decomposition point can be used.

-

Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dried solute.

-

The mass of the solute is the final weight minus the initial weight of the empty dish.

-

Calculate the solubility in terms of g/L or mg/mL.

3.2.2. UV-Visible Spectrophotometry

Principle: This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range. The absorbance of the saturated solution is measured and compared to a calibration curve of known concentrations.[7][8][13]

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve (absorbance vs. concentration).

-

Dilute an accurately measured volume of the saturated filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. pharmadekho.com [pharmadekho.com]

- 2. rivm.nl [rivm.nl]

- 3. trans-4-Propylcyclohexanecarboxylic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. enamine.net [enamine.net]

- 7. evotec.com [evotec.com]

- 8. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermodynamic solubility measurement without chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. materialneutral.info [materialneutral.info]

- 11. nanopartikel.info [nanopartikel.info]

- 12. pubs.acs.org [pubs.acs.org]

- 13. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

Molecular Modeling of 4-Pentylcyclohexanecarboxylic Acid Isomers: A Computational Approach to Conformational Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular modeling of cis and trans isomers of 4-pentylcyclohexanecarboxylic acid. The conformational landscape of substituted cyclohexanes is critical in determining their physical, chemical, and biological properties. For drug development professionals, understanding the three-dimensional structure and relative stabilities of different isomers is paramount for predicting molecular interactions with biological targets. This document outlines the computational methodologies for conformational analysis, presents expected quantitative data in structured tables, and illustrates the logical workflow of a computational chemistry study.

Introduction

Cyclohexane derivatives are ubiquitous scaffolds in medicinal chemistry. The chair conformation of the cyclohexane ring results in two distinct substituent positions: axial and equatorial. For 1,4-disubstituted cyclohexanes, this gives rise to cis and trans diastereomers, each with a unique three-dimensional geometry and stability profile. The interplay between the conformational preferences of the substituents dictates the overall molecular shape and, consequently, its biological activity.

This compound serves as a relevant case study for understanding the impact of a flexible alkyl chain and a polar carboxylic acid group on the conformational equilibrium of the cyclohexane ring. The trans isomer is generally expected to be more stable than the cis isomer due to the propensity of bulky groups to occupy the sterically less hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[1][2] Molecular modeling provides a powerful tool to quantify these energy differences and to explore the conformational space of these isomers in detail.

Computational Methodology

A typical molecular modeling study of this compound isomers involves several key steps, from initial structure generation to high-level quantum mechanical calculations.

Initial Structure Generation and Molecular Mechanics Optimization

Initial 3D structures of the cis and trans isomers of this compound are built using molecular modeling software such as Avogadro or Maestro. For each isomer, both possible chair conformations are generated. A preliminary energy minimization is performed using a molecular mechanics (MM) force field, such as MMFF94 or MM2.[3] This step provides a reasonable starting geometry for more accurate quantum mechanical calculations.

Quantum Mechanical Geometry Optimization

The geometry of each conformer is then optimized using quantum mechanical methods, typically Density Functional Theory (DFT). A common and reliable level of theory for such calculations is the B3LYP functional with a Pople-style basis set, such as 6-31G(d) or a larger one like 6-311++G(d,p), to accurately describe the electronic structure and geometry of the molecule.[4] The optimization process finds the lowest energy conformation for each isomer.

Frequency Calculations and Thermochemical Analysis

Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a standard temperature (e.g., 298.15 K). The relative energies of the different conformers are then compared to determine their relative stabilities.

Data Presentation

The quantitative data obtained from the computational analysis should be summarized in clear and concise tables to facilitate comparison between the different isomers and conformers.

Table 1: Relative Energies of this compound Conformers

| Isomer | Conformation of Pentyl Group | Conformation of Carboxyl Group | Relative Energy (kcal/mol) | Gibbs Free Energy Difference (kcal/mol) |

| trans | Equatorial | Equatorial | 0.00 (Reference) | 0.00 (Reference) |

| trans | Axial | Axial | ~3.5 - 5.0 | ~3.0 - 4.5 |

| cis | Equatorial | Axial | ~1.5 - 2.5 | ~1.0 - 2.0 |

| cis | Axial | Equatorial | ~1.8 - 2.8 | ~1.3 - 2.3 |

Note: The energy values are hypothetical and based on typical energy differences for substituted cyclohexanes. The diequatorial trans isomer is expected to be the most stable.

Table 2: Key Geometric Parameters of the Most Stable Conformer (trans-diequatorial)

| Parameter | Value |

| C-C (ring) bond length | ~1.53 - 1.54 Å |

| C-C (pentyl) bond length | ~1.53 - 1.54 Å |

| C-C (carboxyl) bond length | ~1.51 Å |

| C=O bond length | ~1.21 Å |

| C-O bond length | ~1.35 Å |

| C-C-C (ring) bond angle | ~111° - 112° |

| O=C-O bond angle | ~124° |

| Dihedral Angle (C1-C2-C3-C4) | ~55° - 56° |

Note: These values are representative and would be precisely determined from the optimized geometry.

Experimental Protocols

The following provides a detailed protocol for a typical computational experiment for the conformational analysis of this compound isomers.

Software: Gaussian, ORCA, or similar quantum chemistry software package. Methodology:

-

Structure Building: Construct the cis and trans isomers of this compound in their respective chair conformations using a molecular builder.

-

Initial Optimization: Perform an initial geometry optimization using the Universal Force Field (UFF) or MMFF94 force field.

-

DFT Geometry Optimization:

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Solvation Model: Implicit solvation model, such as the Polarizable Continuum Model (PCM), using a solvent like water or dimethyl sulfoxide (DMSO) can be included to model solvent effects.

-

Convergence Criteria: Use tight convergence criteria for the geometry optimization.

-

-

Frequency Analysis:

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) to verify the nature of the stationary points and to compute thermochemical properties.

-

-

Data Analysis:

-

Extract the electronic energies, zero-point vibrational energies, enthalpies, and Gibbs free energies for each conformer.

-

Calculate the relative energies of all conformers with respect to the most stable one.

-

Analyze the key geometric parameters (bond lengths, angles, and dihedral angles) of the optimized structures.

-

Logical Relationships and Workflows

In the context of drug development, the molecular modeling of a compound like this compound is an integral part of the early-stage discovery process. The following diagram illustrates a typical workflow.

Conclusion

The molecular modeling of this compound isomers provides crucial insights into their conformational preferences and relative stabilities. By employing robust computational methods like Density Functional Theory, researchers can obtain detailed structural and energetic information that is invaluable for understanding the structure-activity relationships of this and related molecules. The methodologies and workflows presented in this guide offer a solid framework for conducting such computational studies, ultimately aiding in the rational design of new chemical entities in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Esterification of 4-Pentylcyclohexanecarboxylic Acid in Liquid Crystal Synthesis

Abstract: This document provides detailed application notes and experimental protocols for the esterification of trans-4-pentylcyclohexanecarboxylic acid with various phenolic compounds to synthesize liquid crystalline materials. The unique properties of cyclohexane-based liquid crystals, such as low viscosity and high thermal stability, make them crucial components in display technologies. These protocols are intended for researchers and scientists in the fields of materials science, organic chemistry, and drug development.

Introduction

Liquid crystals derived from trans-4-pentylcyclohexanecarboxylic acid are of significant interest due to their valuable mesomorphic properties. The cyclohexane ring provides a rigid core, which is essential for the formation of liquid crystalline phases. Furthermore, these compounds often exhibit low viscosity and high clearing points, making them suitable for a wide range of electro-optical applications.

The synthesis of these liquid crystals typically involves the esterification of trans-4-pentylcyclohexanecarboxylic acid with a substituted phenol. The choice of the phenol allows for the fine-tuning of the mesomorphic and physical properties of the final product. Common esterification methods include the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), and the Fischer esterification, which employs an acid catalyst with an excess of the alcohol. The Steglich method is often preferred for its mild reaction conditions and high yields.

This document outlines two primary protocols for the synthesis of these esters and provides data on the resulting liquid crystalline properties.

Experimental Protocols

This protocol is adapted from the synthesis of liquid crystalline organosiloxanes and is a highly effective method for the esterification of trans-4-pentylcyclohexanecarboxylic acid with phenols.

Materials:

-

trans-4-Pentylcyclohexanecarboxylic acid

-

Substituted phenol (e.g., 4-(4-pentenyloxy)phenol)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Nitrogen gas

-

Standard glassware for organic synthesis (two-neck flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a 250 mL two-neck flask, dissolve trans-4-pentylcyclohexanecarboxylic acid (1.0 eq) and the desired substituted phenol (1.05 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of DMAP (0.1 eq) to the solution.

-

Under a nitrogen atmosphere, add DCC (1.2 eq) to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 48 hours.

-

After 48 hours, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

-

Concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the pure ester.

This is a classical method for esterification and can be employed for certain substrates.

Materials:

-

trans-4-Pentylcyclohexanecarboxylic acid

-

Substituted phenol or alcohol

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

-

Toluene or another suitable solvent for azeotropic removal of water

-

Dean-Stark apparatus

-

Standard glassware for reflux

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine trans-4-pentylcyclohexanecarboxylic acid (1.0 eq) and the desired phenol or alcohol (a large excess can be used if it is also the solvent).

-

Add a suitable solvent such as toluene.

-

Add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude ester.

-

Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

The following table summarizes the phase transition temperatures for a series of liquid crystalline esters synthesized from trans-4-pentylcyclohexanecarboxylic acid and various 4-(alkenyloxy)phenols.

| Compound | n (spacer length) | Phase Transitions (°C) |

| 1M | 3 | Cr 48.2 N 88.1 I |

| 2M | 4 | Cr 45.1 N 90.2 I |

| 3M | 5 | Cr 42.8 N 85.7 I |

| 4M | 6 | Cr 40.5 N 83.4 I |

| 5M | 11 | Cr 55.1 SA 58.9 N 64.8 I |

Data sourced from Oriental Journal of Chemistry. Cr = Crystalline, N = Nematic, SA = Smectic A, I = Isotropic

Visualizations

Caption: Reaction mechanism of the Steglich esterification.

Caption: Reaction mechanism of the Fischer esterification.

Application Notes and Protocols for 4-Pentylcyclohexanecarboxylic Acid Derivatives in Display Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-pentylcyclohexanecarboxylic acid are a significant class of liquid crystals (LCs) utilized in modern display technologies. Their molecular structure, featuring a flexible pentyl chain, a rigid cyclohexane ring, and a modifiable carboxylic acid group, allows for the synthesis of calamitic (rod-like) liquid crystals with desirable mesomorphic and electro-optical properties. These properties, including a broad nematic temperature range, appropriate dielectric anisotropy (Δε), and optical anisotropy (Δn), are critical for the performance of liquid crystal displays (LCDs).

This document provides detailed application notes on the properties of these derivatives and experimental protocols for their synthesis and characterization, aimed at researchers and scientists in the field of materials science and display technology.

Data Presentation: Properties of a Key Derivative

While comprehensive data for a homologous series of this compound esters is dispersed across various research articles, the properties of the closely related and commercially significant liquid crystal, 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), offer a valuable benchmark. PCH5 shares the trans-4-pentylcyclohexyl core structure and exhibits properties that are highly desirable for display applications.

| Property | Value | Units | Reference |

| Chemical Formula | C₁₈H₂₅N | - | |

| Molecular Weight | 255.40 | g/mol | |

| Crystalline to Nematic Transition (T_CN) | 303 | K | [1] |

| Nematic to Isotropic Transition (T_NI) / Clearing Point | 327.6 | K | [1] |

Experimental Protocols

Synthesis of this compound Ester Derivatives

The synthesis of liquid crystalline esters from this compound is a key step in creating materials for display applications. A common method is the esterification of the carboxylic acid with a selected phenol, often containing additional aromatic rings to enhance the molecule's aspect ratio and mesogenic properties. A general and adaptable protocol is the dicyclohexylcarbodiimide (DCC) coupling method.

Protocol 1: Synthesis of a Phenyl Ester Derivative via DCC Coupling

This protocol describes the synthesis of a generic phenyl 4-(trans-4-pentylcyclohexyl)benzoate derivative.

Materials:

-

trans-4-Pentylcyclohexanecarboxylic acid

-

Substituted Phenol (e.g., 4-cyanophenol, 4-alkoxyphenol)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a two-neck round-bottom flask purged with nitrogen, dissolve trans-4-pentylcyclohexanecarboxylic acid (1.0 eq) and the desired substituted phenol (1.05 eq) in anhydrous dichloromethane.

-

To this solution, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with a small amount of cold dichloromethane.

-

Combine the filtrate and washings and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure ester derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Characterization of Liquid Crystalline Properties

Protocol 2: Determination of Phase Transition Temperatures

The temperatures at which the material transitions between crystalline, liquid crystalline (e.g., nematic, smectic), and isotropic phases are fundamental properties. These are typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Materials:

-

Liquid crystal sample

-

Differential Scanning Calorimeter (DSC) with hermetically sealed aluminum pans

-

Polarizing Optical Microscope (POM) equipped with a hot stage and temperature controller

-

Microscope slides and cover slips

Procedure:

A. Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it.

-

Place the sealed pan in the DSC instrument. An empty sealed pan is used as a reference.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its expected clearing point.

-

Cool the sample at the same controlled rate to a temperature below its melting point.

-

Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.

-

The phase transition temperatures are identified as the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram.

B. Polarized Optical Microscopy (POM):

-

Place a small amount of the liquid crystal sample on a clean microscope slide and cover it with a cover slip.

-

Position the slide on the hot stage of the polarizing microscope.

-

Heat the sample to its isotropic phase (it will appear dark between crossed polarizers).

-

Slowly cool the sample and observe the formation of liquid crystal textures. The temperature at which the first birefringent textures appear upon cooling from the isotropic liquid is the clearing point (nematic-isotropic transition temperature).

-

Further cooling will reveal other phase transitions (e.g., nematic to smectic, crystallization), which are identified by characteristic changes in the observed textures.

Protocol 3: Measurement of Dielectric Anisotropy (Δε)

Dielectric anisotropy is a critical parameter for the operation of twisted nematic (TN) and other field-effect LCDs. It is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

Materials:

-

Liquid crystal sample

-

Liquid crystal cell with transparent electrodes (e.g., ITO-coated glass) with a known thickness and area. The inner surfaces are treated with an alignment layer to induce either planar (for ε⊥) or homeotropic (for ε∥) alignment.

-

LCR meter or impedance analyzer

-

Function generator and voltage amplifier (for applying a switching voltage)

-

Hot stage with temperature controller

-

Magnetic field source (for aligning samples with negative Δε)

Procedure:

-

Fill the liquid crystal cell with the sample in its isotropic phase via capillary action.

-

Place the cell in the hot stage and cool it down to the desired temperature in the nematic phase.

-

For ε⊥ (planar alignment):

-

Use a cell with a planar alignment layer.

-

Measure the capacitance of the cell (C⊥) at a low probing voltage and a specific frequency (e.g., 1 kHz).

-

Calculate ε⊥ using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

-

-

For ε∥ (homeotropic alignment):

-

Use a cell with a homeotropic alignment layer.

-

Measure the capacitance of the cell (C∥) using the same method as for ε⊥.

-

Alternatively, for materials with positive Δε, use a planar cell and apply a high-frequency AC voltage (>> threshold voltage) to align the director perpendicular to the substrates.

-

Calculate ε∥ using the formula: ε∥ = (C∥ * d) / (ε₀ * A).

-

-

The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥.

Protocol 4: Measurement of Optical Anisotropy (Δn)

Optical anisotropy, or birefringence, is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It is a key parameter for determining the cell gap and optimizing the optical performance of an LCD.

Materials:

-

Liquid crystal sample

-

Refractometer (e.g., Abbe refractometer) with a temperature-controlled stage and polarizers.

-

Liquid crystal cell with planar alignment.

-

Spectrometer and polarized light source for wavelength-dependent measurements.

Procedure (using an Abbe Refractometer):

-

Calibrate the refractometer with a standard of known refractive index.

-

Place a few drops of the liquid crystal sample on the prism of the refractometer.

-

For measuring nₒ :

-

Orient the polarizer in the refractometer such that the light is polarized perpendicular to the rubbing direction of a treated prism surface (which aligns the LC director).

-

Measure the refractive index at the desired temperature and wavelength.

-

-

For measuring nₑ :

-

Orient the polarizer parallel to the rubbing direction.

-

Measure the refractive index.

-

-

The optical anisotropy is calculated as: Δn = nₑ - nₒ.

Mandatory Visualizations

Below are diagrams illustrating the experimental workflows described in the protocols.

Caption: Workflow for the synthesis of a this compound ester derivative.

Caption: Workflow for the characterization of liquid crystal properties.

References

Application Notes and Protocols: 4-Pentylcyclohexanecarboxylic Acid as a Precursor in Materials Science

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-pentylcyclohexanecarboxylic acid as a versatile precursor in the field of materials science. Its unique molecular structure, featuring a rigid cyclohexyl core and a flexible pentyl chain coupled with a reactive carboxylic acid group, makes it an important building block for the synthesis of advanced materials, particularly liquid crystals.

Physicochemical Properties of trans-4-Pentylcyclohexanecarboxylic Acid

A summary of the key quantitative data for trans-4-pentylcyclohexanecarboxylic acid is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 38289-29-1 | [1] |

| Molecular Formula | C₁₂H₂₂O₂ | [1] |

| Molecular Weight | 198.30 g/mol | [1] |

| Appearance | White to pale yellow solid/crystalline powder | [2] |

| Melting Point | 51-53 °C | [1] |

| Assay | ≥97% | [1] |

| Functional Group | Carboxylic Acid | [1] |

Application I: Precursor for Calamitic Liquid Crystals

trans-4-Pentylcyclohexanecarboxylic acid is a fundamental intermediate in the synthesis of calamitic (rod-shaped) liquid crystals.[3][4] The cyclohexane ring provides rigidity, a key requirement for liquid crystalline behavior, while the pentyl chain contributes to the material's fluidity and influences its mesophase transition temperatures. The carboxylic acid group serves as a convenient handle for esterification reactions, allowing for the coupling of the cyclohexyl core with other molecular moieties to create ester-based liquid crystals.[4] These materials are integral components of liquid crystal displays (LCDs) and other electro-optical devices.[4]

Experimental Protocol: Synthesis of a Liquid Crystalline Organosiloxane

This protocol details the synthesis of a liquid crystalline compound where trans-4-pentylcyclohexanecarboxylic acid is esterified with 4-(4-pentenyloxy)phenol, a reaction that forms the core of a more complex organosiloxane liquid crystal.[5]

Materials:

-

trans-4-n-pentyl-cyclohexane carboxylic acid (1.3 g, 0.0071 moles)

-

4-(4-pentenyloxy)phenol (1.2 g, 0.0067 moles)

-

Dicyclohexylcarbodiimide (DCC) (1.65 g, 0.008 moles)

-

4-Dimethylaminopyridine (DMAP) (0.1 g)

-

Anhydrous dichloromethane (solvent)

-

n-Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Nitrogen gas

Equipment:

-

250 mL two-neck round-bottom flask

-

Magnetic stirrer

-

Standard glassware for filtration, concentration, and chromatography

Procedure:

-

To a 250 mL two-neck flask, add 4-(4-pentenyloxy)phenol (1.2 g) and trans-4-n-pentyl-cyclohexane carboxylic acid (1.3 g).

-

Dissolve the reactants in anhydrous dichloromethane.

-

Add dicyclohexylcarbodiimide (DCC) (1.65 g) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 g) to the solution.

-

Purge the flask with nitrogen gas and allow the reaction to stir at room temperature for 48 hours.[5]

-

After 48 hours, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by passing it through a silica gel column, eluting with a mixture of n-hexane and ethyl acetate.[5]

-

The final product, a white solid, can be further characterized by ¹H-NMR spectroscopy to confirm its structure.[5]

Workflow for Liquid Crystal Synthesis

Caption: Workflow for the synthesis of an ester-containing liquid crystal.

Potential Application II: Precursor for Side-Chain Liquid Crystal Polymers (SCLCPs)

While direct protocols are not prevalent in the literature, the structure of this compound makes it an ideal candidate for incorporation as a mesogenic (liquid crystal-forming) side group in polymers. In SCLCPs, the polymer backbone provides mechanical stability, while the mesogenic side chains, decoupled by flexible spacers, can self-assemble into liquid crystalline phases.

A plausible synthetic route would involve modifying the carboxylic acid to an acrylate or methacrylate monomer, followed by polymerization. Alternatively, the carboxylic acid could be attached to a pre-formed polymer with reactive functional groups via esterification. Such materials could find applications in optical films and data storage.

Conceptual Pathway to a Side-Chain Liquid Crystal Polymer

Caption: Conceptual synthesis of a side-chain liquid crystal polymer.

Potential Application III: Functionalization of Nanoparticles

The carboxylic acid group of this compound can be used to functionalize the surface of various nanoparticles (e.g., iron oxide, gold, silica). The carboxylate headgroup can bind to the nanoparticle surface, while the cyclohexylpentyl tail projects outwards, modifying the nanoparticle's surface properties. This could be used to:

-

Improve the dispersibility of nanoparticles in non-polar solvents.

-

Create a sterically stabilized layer to prevent aggregation.

-

Introduce a hydrophobic surface for specific interactions or for creating nanocomposites.

General Protocol: Surface Functionalization of Iron Oxide Nanoparticles

This is a general protocol illustrating how a carboxylic acid can be used to coat nanoparticles.

Materials:

-

Hydrophobic iron oxide nanoparticles (e.g., oleic acid-capped)

-

This compound

-

High-boiling point organic solvent (e.g., toluene, dioctyl ether)

Procedure:

-

Disperse the iron oxide nanoparticles in the organic solvent.

-

Add an excess of this compound to the nanoparticle dispersion.

-

Heat the mixture to a high temperature (e.g., 120-200 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours. This facilitates the exchange of the original capping ligands (e.g., oleic acid) with the new carboxylic acid.

-

Cool the mixture to room temperature.

-

Add a non-solvent (e.g., ethanol, acetone) to precipitate the functionalized nanoparticles.

-

Centrifuge the mixture to collect the nanoparticles.

-

Wash the nanoparticles several times with the non-solvent to remove excess, unbound carboxylic acid.

-

Dry the functionalized nanoparticles under vacuum.

Diagram of Nanoparticle Functionalization

Caption: Functionalization of a nanoparticle with a carboxylic acid ligand.

References

- 1. 反式-4-戊基环己烷甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Synthesis, characterization and texture observations of calamitic liquid crystalline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral calamitic organosiloxane liquid crystals with tunable properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Preparation and Characterization of Organosiloxanes with a Liquid Crystalline trans-4-Pentylcyclohexanoate Moiety – Oriental Journal of Chemistry [orientjchem.org]

Synthesis of Calamitic Liquid Crystals from 4-Pentylcyclohexanecarboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of calamitic liquid crystals, specifically focusing on the preparation of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate, a well-characterized nematic liquid crystal. The protocols outlined are suitable for researchers in organic synthesis, materials science, and drug development who require high-purity liquid crystalline materials for their studies.

Introduction

Calamitic, or rod-shaped, liquid crystals are a class of mesogenic materials with significant applications in display technologies, optical switching, and as anisotropic solvents in spectroscopy and drug delivery systems. Their unique ability to self-assemble into ordered phases that are intermediate between crystalline solids and isotropic liquids makes them a fascinating subject of study. The synthesis of these materials often involves the coupling of a rigid core unit with a flexible terminal chain.

This application note details the synthesis of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate, a calamitic liquid crystal, starting from the readily available trans-4-pentylcyclohexanecarboxylic acid. Two reliable synthetic routes are presented: a direct esterification using dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as coupling agents, and a two-step procedure involving the formation of an acid chloride intermediate.

Data Presentation

The target liquid crystal, 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate, exhibits a nematic liquid crystal phase. The key physical properties are summarized in the table below.

| Property | Value |

| Compound Name | 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate |

| CAS Number | 62439-35-4 |

| Molecular Formula | C₁₉H₂₅NO₂ |

| Molecular Weight | 299.41 g/mol |

| Mesophase Type | Nematic |

| Melting Point (K → N) | 326 K (53 °C) |

| Clearing Point (N → I) | 355 K (82 °C) |

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried using standard procedures. Thin-layer chromatography (TLC) on silica gel plates can be used to monitor the progress of the reactions. Column chromatography on silica gel is recommended for purification. Nuclear Magnetic Resonance (NMR) spectroscopy and Differential Scanning Calorimetry (DSC) are essential for the characterization of the final product.

Protocol 1: Direct Esterification via DCC/DMAP Coupling

This method facilitates the direct formation of the ester bond between trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol.

Reaction Scheme:

Direct Esterification Workflow

Procedure:

-

In a round-bottom flask, dissolve trans-4-pentylcyclohexanecarboxylic acid (1.0 eq) and 4-cyanophenol (1.0 eq) in dry dichloromethane (DCM).

-

To this solution, add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) and stir until all solids are dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in dry DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

-

Upon completion (as monitored by TLC), filter off the DCU precipitate and wash it with a small amount of DCM.

-

Combine the filtrate and washings and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and determine the phase transition temperatures by DSC.

Protocol 2: Two-Step Synthesis via Acid Chloride

This protocol involves the conversion of the carboxylic acid to its more reactive acid chloride, followed by esterification with 4-cyanophenol.

Step 1: Synthesis of trans-4-Pentylcyclohexanecarbonyl Chloride

Reaction Scheme:

Acid Chloride Formation

Procedure:

-

Place trans-4-pentylcyclohexanecarboxylic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap.

-

Carefully add an excess of thionyl chloride (e.g., 2-3 eq).

-

Gently heat the reaction mixture to reflux (approximately 80 °C) for 1-2 hours. The reaction should be performed in a well-ventilated fume hood.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude trans-4-pentylcyclohexanecarbonyl chloride can be used in the next step without further purification.

Step 2: Esterification of 4-Cyanophenol

Reaction Scheme:

Esterification with Acid Chloride

Procedure:

-

Dissolve 4-cyanophenol (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude trans-4-pentylcyclohexanecarbonyl chloride (1.0 eq) in dry DCM to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the pure liquid crystal.

-

Confirm the structure and purity using NMR spectroscopy and determine the phase transition temperatures using DSC.

Conclusion

The protocols described provide reliable and reproducible methods for the synthesis of the calamitic liquid crystal 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate from 4-pentylcyclohexanecarboxylic acid. The choice between the direct coupling method and the acid chloride route will depend on the availability of reagents and the desired scale of the synthesis. Both methods, when performed with care, yield a high-purity product suitable for a wide range of applications in research and development. Proper characterization is crucial to confirm the identity and mesogenic properties of the synthesized compound.

The Role of 4-Pentylcyclohexanecarboxylic Acid in the Advancement of Ferroelectric Liquid Crystals

For Immediate Release

[City, State] – [Date] – In the dynamic field of materials science, the strategic design and synthesis of novel organic compounds are paramount to the development of advanced technologies. Among these, 4-pentylcyclohexanecarboxylic acid has emerged as a critical precursor in the creation of high-performance ferroelectric liquid crystals (FLCs). Its incorporation into the molecular structure of FLCs, primarily through the formation of phenyl benzoate esters, imparts desirable mesomorphic and ferroelectric properties, paving the way for next-generation display technologies and photonic devices. This application note provides a detailed overview of the role of this compound in FLCs, complete with experimental protocols for synthesis and characterization, and quantitative data for researchers, scientists, and professionals in drug development.

Core Application: A Building Block for High-Performance FLCs

The primary role of trans-4-pentylcyclohexanecarboxylic acid in the context of ferroelectric liquid crystals is as a key structural component in the synthesis of mesogenic molecules. The trans-4-pentylcyclohexyl group is frequently incorporated into the rigid core of calamitic (rod-like) liquid crystals, particularly in achiral phenyl benzoates that form the basis of many FLC mixtures.

The rationale behind incorporating the pentylcyclohexyl moiety lies in its ability to influence the physical properties of the resulting liquid crystal phase. The cyclohexane ring provides rigidity to the molecular core, which is essential for the formation of stable mesophases over a broad temperature range. The flexible pentyl chain contributes to the overall molecular shape and influences intermolecular interactions, which in turn affect critical ferroelectric parameters such as spontaneous polarization, switching speed, and tilt angle.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative ferroelectric liquid crystal, 5F3R, which features a biphenyl benzoate core structurally related to compounds synthesized from this compound. This data provides valuable benchmarks for researchers working with similar molecular architectures.

| Property | Value | Conditions |

| Molecular Formula | C₁₂H₂₂O₂ | - |

| Molecular Weight | 198.30 g/mol | - |

| Melting Point | 51-53 °C | Lit. |

| Boiling Point | 304.6 °C | at 760 mmHg |

| Dipole Moment (5F3R) | 6.53 D | Simulated (Hartree-Fock) |

| Optical Tilt Angle (5F3R) | up to 22.5° | Measured in SmC* phase |

| Phase Transition (5F3R) | Crystal (75 °C) -> SmC* (83 °C) -> Isotropic (139.5 °C) | On heating |

Experimental Protocols

Protocol 1: Synthesis of a Phenyl Benzoate Liquid Crystal via Esterification

This protocol details the synthesis of a liquid crystalline phenyl benzoate ester using trans-4-pentylcyclohexanecarboxylic acid and a substituted phenol.

Materials:

-

trans-4-Pentylcyclohexanecarboxylic acid

-

4-(4-pentenyloxy)phenol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

6N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

n-Hexane

Procedure:

-

In a 250 mL two-neck flask, dissolve trans-4-pentylcyclohexanecarboxylic acid (1.3 g, 0.0071 moles) and 4-(4-pentenyloxy)phenol (1.2 g, 0.0067 moles) in anhydrous dichloromethane.

-

To the stirred solution, add DCC (1.65 g, 0.008 moles) and DMAP (0.1 g).

-

Allow the reaction to proceed at room temperature under a nitrogen atmosphere for 48 hours.

-

After the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea.

-

Wash the filtrate sequentially with two 50 mL portions of 0.5 N HCl and two 50 mL portions of saturated sodium bicarbonate solution.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Add 50 mL of n-hexane to the concentrate to induce precipitation of the product.

-

Filter the precipitate and dry under vacuum to yield the final phenyl benzoate ester.

Caption: Workflow for the synthesis of a phenyl benzoate liquid crystal.

Protocol 2: Characterization of Ferroelectric Properties

This protocol outlines the key experimental procedures for characterizing the ferroelectric properties of a synthesized liquid crystal.

1. Phase Identification and Transition Temperature Determination:

-

Technique: Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

-

Procedure (POM): A small sample of the liquid crystal is placed between two glass slides and observed under a polarizing microscope equipped with a hot stage. The temperature is varied, and the characteristic optical textures of different liquid crystal phases (e.g., nematic, smectic A, smectic C*) are identified. Phase transition temperatures are recorded upon heating and cooling.

-

Procedure (DSC): A small, weighed amount of the sample is sealed in an aluminum pan and subjected to a controlled temperature program in a DSC instrument. The heat flow to or from the sample is monitored, and phase transitions are identified as endothermic or exothermic peaks in the DSC thermogram.

2. Spontaneous Polarization (Ps) Measurement:

-

Technique: Polarization Reversal Current Method.

-

Procedure: The liquid crystal is introduced into a thin (typically a few micrometers) cell with transparent electrodes. A triangular wave voltage is applied across the cell. The current response is measured, and the spontaneous polarization is calculated by integrating the area of the polarization reversal current peak.